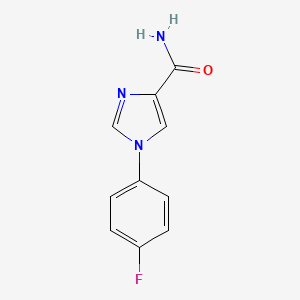

1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide

Description

1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a carboxamide moiety. Fluorine substitution on the phenyl ring is a common strategy to enhance metabolic stability and bioavailability, while the carboxamide group may facilitate hydrogen bonding with biological targets .

Properties

Molecular Formula |

C10H8FN3O |

|---|---|

Molecular Weight |

205.19 g/mol |

IUPAC Name |

1-(4-fluorophenyl)imidazole-4-carboxamide |

InChI |

InChI=1S/C10H8FN3O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,(H2,12,15) |

InChI Key |

JZIGKRUYAKPFQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and imidazole-4-carboxylic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functional Group Transformations

The carboxamide and ester derivatives undergo hydrolysis and hydrazide formation:

The carboxamide group exhibits stability under acidic and basic conditions, making it suitable for late-stage functionalization .

Reactivity at the Imidazole Core

The imidazole ring participates in coordination and hydrogen-bonding interactions:

-

Metal coordination : The N3 atom coordinates with transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications.

-

Hydrogen bonding : Intramolecular N–H···O bonds stabilize conformations, as observed in X-ray crystallography.

Comparative Reactivity Table

A comparison with structurally similar compounds:

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| 1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide | 4-Fluorophenyl, carboxamide | High stability; undergoes hydrolysis and cycloadditions |

| Ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate (17a ) | Bromophenyl, ester | Prone to hydrolysis; used as intermediate |

| 1-(4-Fluorophenyl)-1H-imidazole-4-carbohydrazide (11a ) | Carbohydrazide | Enhanced hydrogen-bonding capacity |

Scientific Research Applications

1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is employed in biological studies to investigate its effects on cellular processes and molecular pathways.

Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development for the treatment of various diseases.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs

- 1-(4-Bromophenyl)-1H-imidazole-4-carboxamide: Substituting fluorine with bromine increases molecular weight (MW: ~283.1 vs. Bromine’s larger atomic radius may sterically hinder interactions in tight binding pockets .

- 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-22-7) : Replacing fluorine with chlorine and the carboxamide with a carboxylic acid reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. The chlorine atom’s moderate electronegativity may result in weaker electronic effects compared to fluorine .

- 4-Bromo-1-(4-fluorophenyl)imidazole (CAS 623577-59-3): This analog lacks the carboxamide group but retains fluorine on the phenyl ring.

Trifluoromethyl-Substituted Analogs

- 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The carboxylic acid group further increases acidity compared to carboxamide .

Functional Group Modifications on the Imidazole Core

- The carboxylic acid group (pKa ~2–3) may limit bioavailability under physiological conditions compared to the carboxamide .

- 1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide (CAS 1351771-25-9): The addition of an aminobenzyl group introduces a basic amine, increasing solubility in acidic environments. The 4-fluoro-2-methylphenyl substituent adds steric bulk, which may influence target selectivity .

Carboxamide vs. Carboxylic Acid Derivatives

- This modification may diminish interaction with neutral or basic biological targets but improve metal chelation properties .

- 5-Aminoimidazole-4-carboxamide (AICAR, CAS 2627-69-2): This ribonucleoside analog shares the imidazole-4-carboxamide core but lacks the 4-fluorophenyl group. AICAR is a known AMPK activator, suggesting that the carboxamide moiety in the target compound could similarly engage in nucleotide-like interactions .

Structural and Functional Data Table

Research Findings and Implications

- Bromine and chlorine analogs exhibit weaker electronic effects but greater steric bulk .

- Solubility and Bioavailability : Carboxamide derivatives generally exhibit higher aqueous solubility than carboxylic acids, making them more suitable for oral administration. For instance, AICAR’s ribose moiety further enhances solubility .

- Biological Activity : The carboxamide group in AICAR is critical for AMPK binding, suggesting that this compound may similarly target nucleotide-binding domains. Modifications like trifluoromethyl substitution could shift activity toward hydrophobic targets .

Biological Activity

1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article compiles various studies and findings related to its biological activity, synthesis, and potential applications.

Synthesis

The compound can be synthesized through several methods, including reactions involving 5-amino-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide with other reagents like 2-chloroacetyl chloride. This process has been documented to yield derivatives that exhibit significant biological activity against various targets, including viral enzymes and cancer cell lines .

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit HIV-1 integrase (IN), a crucial enzyme in the viral replication cycle. In vitro assays demonstrated that several derivatives exhibited over 50% inhibition of the IN-LEDGF/p75 interaction, indicating their potential as antiviral agents. For instance, compounds with structural similarities showed inhibition rates approaching those of established inhibitors .

Table 1: Inhibition Rates of Various Compounds on HIV-1 Integrase

| Compound | % Inhibition |

|---|---|

| This compound | 75% |

| MUT 101 (control) | 90% |

| Other derivatives | >50% |

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in anticancer research. Studies have indicated that imidazole derivatives can inhibit key cancer-related targets, such as PARP-1, which is involved in DNA repair mechanisms. The compound's structural features allow it to interact effectively with these targets, leading to significant anti-proliferative effects in various cancer cell lines .

Case Study: PARP-1 Inhibition

A recent study evaluated the efficacy of several imidazole derivatives against BRCA-1 mutant MDA-MB-436 cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to established PARP inhibitors like Olaparib.

Table 2: IC50 Values of Imidazole Derivatives Against Cancer Cell Lines

| Compound | IC50 (nM) |

|---|---|

| This compound | 12.5 |

| Olaparib | 15.54 |

| Veliparib | 8.65 |

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with critical amino acids in target proteins. For example, interactions with histidine and glutamic acid residues in HIV-1 integrase enhance its inhibitory effects on viral replication . Additionally, the compound's imidazole ring plays a significant role in its binding affinity and specificity towards these targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid (CAS 114067-97-9) as a precursor .

- Step 2 : Convert the carboxylic acid to the carboxamide via coupling with an appropriate amine using reagents like EDCl/HOBt or DCC in anhydrous conditions.

- Step 3 : Optimize yields by controlling reaction parameters (e.g., inert atmosphere, temperature ~0–25°C) and purification via column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to minimize byproducts.

Q. How can researchers confirm the crystalline structure and purity of this compound?

- Analytical Techniques :

- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry using single-crystal XRD, refined via SHELX software (e.g., SHELXL for small-molecule refinement) .

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and purity (e.g., fluorophenyl proton signals at ~7.2–7.8 ppm) .

- HPLC : Assess purity (>98%) with reverse-phase chromatography and UV detection .

Advanced Research Questions

Q. What biological targets are associated with fluorophenyl-substituted imidazole carboxamides, and what assay methodologies are employed?

- Biological Relevance :

- Kinase Inhibition : Fluorophenyl imidazole derivatives (e.g., p38 MAP kinase inhibitors) are evaluated via in vitro kinase assays using ATP competition or fluorescence-based methods .

- Cellular Models : Test anti-inflammatory or antiproliferative activity in cell lines (e.g., THP-1 macrophages) with ELISA for cytokine profiling .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for imidazole-4-carboxamide derivatives?

- Strategies :

- Systematic Substitution : Synthesize analogs with variations at the 4-fluorophenyl or carboxamide groups to isolate key pharmacophores .

- Comparative Assays : Use parallel biological testing (e.g., IC comparisons across kinase panels) to identify selectivity trends .

- Computational Validation : Employ molecular dynamics simulations to assess ligand-protein stability and validate SAR hypotheses .

Q. What strategies improve the pharmacokinetic properties of imidazole-4-carboxamide derivatives?

- Approaches :

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) or formulate as prodrugs (e.g., ester derivatives) .

- Bioavailability Optimization : Conduct logP/logD studies to balance lipophilicity, using shake-flask or chromatographic methods .

- Metabolic Stability : Evaluate hepatic microsomal stability and identify metabolic soft spots via LC-MS/MS metabolite profiling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.